molecular formula C4H3N5 B579313 [1,2,4]Triazolo[4,3-d][1,2,4]triazine CAS No. 18546-40-2

[1,2,4]Triazolo[4,3-d][1,2,4]triazine

Cat. No.: B579313
CAS No.: 18546-40-2
M. Wt: 121.103
InChI Key: MAXFKCHGGIIMHU-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-d][1,2,4]triazine is a nitrogen-rich fused heterocyclic compound with the molecular formula C4H3N5 and an average mass of 121.103 Da . This fused bicyclic system, incorporating both 1,2,4-triazole and 1,2,4-triazine rings, is of significant interest in multiple research fields due to its electron-deficient nature and high nitrogen content . In medicinal chemistry, related 1,2,4-triazole and 1,2,4-triazine scaffolds are established privileged structures in FDA-approved drugs and investigational compounds, exhibiting a wide range of pharmacological activities . These activities include serving as antifungal agents by inhibiting fungal cytochrome P450 enzymes , acting as anticancer agents by inhibiting molecular targets such as NAE in the neddylation pathway , and demonstrating antimicrobial and anti-inflammatory properties . Furthermore, the planar, conjugated structure of the [1,2,4]triazolo-triazine core makes it a valuable building block in materials science, particularly in the development of high-energy materials where it can contribute to high density, thermal stability, and superior detonation performance . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures and for probing biological and chemical mechanisms. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

18546-40-2

Molecular Formula

C4H3N5

Molecular Weight

121.103

IUPAC Name

[1,2,4]triazolo[4,3-d][1,2,4]triazine

InChI

InChI=1S/C4H3N5/c1-4-8-7-3-9(4)2-6-5-1/h1-3H

InChI Key

MAXFKCHGGIIMHU-UHFFFAOYSA-N

SMILES

C1=NN=CN2C1=NN=C2

Synonyms

1,2,4-Triazolo[4,3-d][1,2,4]triazine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activities

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • Key Features: These derivatives are noted for broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities. Substituents like sulfonamide or halogen groups enhance potency by modulating electronic and steric effects .
  • Structure–Activity Relationship (SAR) : The 3,4-b fusion pattern and electron-withdrawing substituents at position 6 improve binding to targets like carbonic anhydrase .
  • Example Data : Derivatives exhibit IC₅₀ values in the micromolar range against MCF-7 breast cancer cells .
Triazavirin ([1,2,4]Triazolo[5,1-c][1,2,4]triazine)
  • Antiviral Application : Clinically used against influenza, triazavirin’s [5,1-c] fusion enables effective interaction with viral polymerase. Its planar structure facilitates intercalation into viral RNA .
  • Comparison : Unlike the [4,3-d] isomer, the [5,1-c] configuration in triazavirin optimizes antiviral specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-b][1,2,4]triazines
  • Anticancer Activity : These tricyclic derivatives demonstrate superior cytotoxicity (e.g., compound 28c has IC₅₀ = 2.1 µM against A549 lung cancer cells, outperforming cisplatin) .
  • Mechanism : The fused pyrazole-triazine core disrupts DNA replication and induces apoptosis .
1,2,4-Triazolo[1,5-a][1,3,5]triazines
  • Adenosine A2a Receptor Antagonism: Piperazine derivatives (e.g., ZM-241385) show nanomolar binding affinity (Ki = 1.2 nM) and improved oral bioavailability, highlighting the role of substituents in pharmacokinetics .

Table 1: Pharmacological Profiles of Triazolotriazine Derivatives

Compound Class Biological Activity Potency (IC₅₀/Ki) Key Structural Features Reference
[1,2,4]Triazolo[3,4-b]thiadiazines Anticancer (MCF-7) 4.8 µM 6-Sulfonamide substituent
Triazavirin ([5,1-c] isomer) Antiviral EC₅₀ = 0.8 µM (influenza) Planar triazine core
Pyrazolo-triazolo-triazines Anticancer (A549) 2.1 µM Chloromethyl substituent
[1,2,4]Triazolo[1,5-a]triazines A2a antagonism Ki = 1.2 nM Piperazine side chain

Energetic and Material Properties

4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (TTX)
  • Thermal Stability : TTX exhibits a decomposition temperature (Td) of 272°C, surpassing RDX (Td = 210°C) .
  • Performance : Detonation velocity (8,650 m/s) and pressure (34.5 GPa) make it suitable for insensitive munitions .
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
  • Thermal Resistance : Td = 245°C, with a layered crystal structure enhancing stability under mechanical stress .

Table 2: Energetic Material Comparison

Compound Thermal Stability (Td) Detonation Velocity (m/s) Sensitivity (IS, J) Reference
TTX ([5,1-c] isomer) 272°C 8,650 >40 (Insensitive)
RDX 210°C 8,750 7.4 (Sensitive)

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-d][1,2,4]triazine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions, diazonium salt intermediates, and nucleophilic substitutions. Key strategies include:

  • Diazonium Salt Cyclization : Starting from 3-amino-5-nitro-1,2,4-triazole, diazonium salts can be generated using nitrous acid, followed by condensation with nitroacetonitrile to form fused triazolo-triazine cores .
  • Counter-Ion Optimization : Lithium or sodium salts enhance rearrangement efficiency during cyclization, improving yields by up to 20% under reflux conditions .
  • Solvent and Catalyst Selection : Dioxane with triethylamine as a base facilitates coupling reactions (e.g., bromotriazolotriazine with piperazine esters) at reflux temperatures (4–8 hours), achieving yields >70% .

Q. Optimization Parameters :

VariableOptimal RangeImpact on Yield
Temperature80–120°CHigher rates, risk of decomposition
SolventPolar aprotic (dioxane)Enhanced solubility
CatalystsTriethylamine, Cu catalystsFaster coupling

Q. How does the fused triazolo-triazine core influence the compound's physicochemical properties and biological interactions?

Methodological Answer: The fused triazolo-triazine scaffold contributes to:

  • Enhanced π-π Stacking : Planar structure improves binding to enzymatic pockets (e.g., receptor tyrosine kinases) via aromatic interactions .
  • Electron-Deficient Character : Facilitates charge-transfer interactions, making it suitable as an electron acceptor in OLED materials (e.g., TTT-PXZ derivatives with EQE up to 6.2%) .
  • Thermal Stability : Nitro-substituted derivatives (e.g., DPX-26) exhibit decomposition temperatures >250°C, critical for energetic materials .

Q. Key Physicochemical Metrics :

  • LogP: ~1.2–2.5 (moderate lipophilicity for membrane permeability) .
  • Density: 1.86 g/cm³ (DPX-26, enabling compact energetic formulations) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for triazolo-triazine derivatives?

Methodological Answer: Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. Mitigation strategies include:

  • Multi-Parametric Docking : Use software like AutoDock Vina with explicit solvent models (e.g., TIP3P water) to simulate hydrated binding pockets .
  • Molecular Dynamics (MD) Validation : Run 100-ns MD simulations to assess stability of docked conformations (e.g., RMSD <2 Å indicates reliable predictions) .
  • In Vitro-In Vivo Correlation : Validate antifungal activity (IC50) from docking with Candida albicans assays, adjusting for membrane permeability .

Example : A triazolo-triazine derivative predicted to inhibit carbonic anhydrase showed poor in vitro activity due to protonation state mismatches; adjusting pH in docking resolved the discrepancy .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups in triazolo-triazine-based anticancer agents?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with variable R-groups (e.g., methyl, methoxy, nitro) at positions 3, 6, and 7 .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at position 7 for cytotoxic activity) .
  • Cytotoxicity Profiling : Test against panels like NCI-60, correlating substituents with GI50 values (e.g., nitro groups enhance activity against MCF-7 cells by 3-fold) .

Q. SAR Table :

Substituent (Position)Activity (GI50, μM)Target Cell Line
-NO₂ (7)1.2MCF-7
-OCH₃ (6)4.8A549
-NH₂ (3)>10HeLa

Q. What advanced spectroscopic or crystallographic methods are critical for confirming the regioselectivity of triazolo-triazine derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguity in nitro group positioning (e.g., DPX-26 crystallized in P2₁/c space group, confirming regioselectivity via bond angles) .
  • 2D NMR (HSQC/HMBC) : Assign ¹H-¹³C correlations to distinguish between C3 and C7 substitution patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error (e.g., [M+H]+ m/z 296.0521 for C₉H₆N₈O₄) .

Case Study : Regioselective synthesis of pyrazolo[4,3-e]triazolo[4,3-b]triazine was confirmed via HMBC correlations between H-5 and C-7 .

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